5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole typically involves the reaction of 5-methoxyindole with a trifluoropropenylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the trifluoropropenyl group can be reduced to form a saturated propyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3-(3,3,3-trifluoropropyl)-1H-indole.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. For example, the indole ring may interact with biological receptors or enzymes, while the trifluoropropenyl group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole: Lacks the trifluoropropenyl group, making it less hydrophobic and potentially less bioactive.
3-(3,3,3-Trifluoroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-3-(3,3,3-trifluoropropyl)-1H-indole: A reduced form of the target compound, which may have different chemical and biological properties.
Uniqueness
5-Methoxy-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and trifluoropropenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
923293-06-5 |
---|---|
Molekularformel |
C12H10F3NO |
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
5-methoxy-3-(3,3,3-trifluoroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H10F3NO/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-12(13,14)15/h2-7,16H,1H3 |
InChI-Schlüssel |
RULVKUQUBKNHOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C=CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.